Phenyl(o-tolyl)methanethiol

thiol chemistry structure-activity relationships procurement

Phenyl(o-tolyl)methanethiol (CAS 97841-23-1, MF: C14H14S, MW: 214.33 g/mol) is a secondary benzylic thiol characterized by a chiral carbon bearing phenyl, o-tolyl, and sulfhydryl substituents. Synthesis via rearrangement of benzyl sulfides was reported by Hauser et al.

Molecular Formula C14H14S
Molecular Weight 214.33 g/mol
Cat. No. B13630137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(o-tolyl)methanethiol
Molecular FormulaC14H14S
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2=CC=CC=C2)S
InChIInChI=1S/C14H14S/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3
InChIKeyBPAXNYHYMGVJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(o-tolyl)methanethiol: Compound Identity and Baseline Characteristics


Phenyl(o-tolyl)methanethiol (CAS 97841-23-1, MF: C14H14S, MW: 214.33 g/mol) is a secondary benzylic thiol characterized by a chiral carbon bearing phenyl, o-tolyl, and sulfhydryl substituents . Synthesis via rearrangement of benzyl sulfides was reported by Hauser et al. in 1953 [1]. Commercial sources offer purities ranging from 97% to 98% with standard long-term storage at cool, dry conditions . The compound is fundamentally distinct from simpler primary benzylic thiols (e.g., benzyl mercaptan, CAS 100-53-8) and from tertiary benzylic thiols by virtue of its secondary nature and unique steric environment imparted by the ortho-methyl group.

Chiral secondary benzylic thiol scaffold
Ortho-substituted aromatic environment with steric differentiation
Not interchangeable with primary benzyl mercaptan or para-substituted analogs

Why Simple Substitution Fails for Phenyl(o-tolyl)methanethiol


The presence of the ortho-methyl group on the tolyl ring creates a steric environment fundamentally different from benzyl mercaptan, diphenylmethanethiol, or para-methyl analogs. This ortho-substitution directly impacts the conformational equilibrium around the C–S bond, the nucleophilicity of the thiol/thiolate, and the accessibility of the sulfur atom for metal coordination or derivatization [1]. In applications such as self-assembled monolayers (SAMs), the introduction of a methylene spacer or aryl substitution changes the tunneling barrier height and attenuation constant by measurable factors [2]. Simple substitution with an unsubstituted or para-substituted analog cannot reproduce the combined electronic and steric profile of this secondary benzylic thiol, making procurement decisions based solely on structural similarity unreliable for applications demanding precise molecular recognition, chiral induction, or steric gating.

Ortho-methyl group may alter thiol nucleophilicity and sulfur accessibility for coordination.
Conformational equilibrium and SAM tunneling barrier may shift compared to para-methyl or unsubstituted analogs.
Electronic and steric profile cannot be reproduced by simple primary thiols; substitution may compromise chiral induction or steric gating.

Quantitative Evidence Limitations for Phenyl(o-tolyl)methanethiol


Critical Note: Absence of High-Strength Differential Evidence

Following an exhaustive search of the available primary literature, patents, and authoritative databases, no direct head-to-head comparative studies or cross-study comparable datasets were identified that quantitatively differentiate Phenyl(o-tolyl)methanethiol from its closest analogs (e.g., diphenylmethanethiol, 2-methylbenzyl mercaptan, or phenyl(p-tolyl)methanethiol) in terms of reactivity, selectivity, stability, or application performance. The current evidence base is insufficient to construct a definitive quantitative evidence guide. This represents a critical data gap for procurement decisions .

Comparative Data
Data to verify
No direct head-to-head comparative studies identified.
Transparent procurement requires in-house evaluation.
Custom comparative evaluation recommended before substitution.
thiol chemistry structure-activity relationships procurement

Prospective Application Scenarios for Phenyl(o-tolyl)methanethiol (Based on Analog Inference, NOT Verified Evidence)


Chiral Secondary Thiol for Absolute Configuration Assignment Studies

As a secondary benzylic thiol with a sterically differentiated ortho-tolyl group, Phenyl(o-tolyl)methanethiol can serve as a substrate for the NMR-based determination of absolute configuration using chiral derivatizing agents (CDAs) such as MPA or 2-NTBA. The method has been validated for secondary thiols and relies on the differential shielding effects of the aryl ring on the substituents (L1/L2) [1]. Its rigid aromatic substituents may produce larger ΔδRS values, potentially improving configurational assignment reliability compared to simple aliphatic secondary thiols. However, no direct comparative data exist to quantify this improvement.

Self-Assembled Monolayer (SAM) Component with Tunable Tunneling Barrier

In molecular electronics, the introduction of a methylene spacer (HSCH₂R) between the sulfur anchoring group and the aromatic units increases the tunneling attenuation constant β from ~0.3 Å⁻¹ (for thiophenol) to ~0.6 Å⁻¹ (for benzyl mercaptan) on gold substrates [2]. Phenyl(o-tolyl)methanethiol, with its CH(CH₃) bridge and additional ortho-methyl substituent, is expected to further modulate the tunneling barrier height and molecular packing density. Comparative charge-transport measurements against benzyl mercaptan and diphenylmethanethiol would be required to quantify the advantage, but the structural precedent supports its use as a building block for tailored SAMs.

Sterically Demanding Ligand for Metal-Catalyzed Reactions

Thiols are used as ligands in transition-metal catalysis, where steric bulk influences catalytic activity and selectivity. The ortho-methyl group of Phenyl(o-tolyl)methanethiol introduces steric hindrance near the coordinating sulfur atom, which can influence enantioselectivity or suppress unwanted side reactions [1]. This property is analogous to the steric effects observed with o-tolylphosphine ligands. Researchers investigating ligand-controlled selectivity may consider this compound for screening libraries, though procurement decisions should await experimental confirmation of its distinct steric profile relative to para-tolyl or unsubstituted analogs.

Application
Selection Property
Validation Focus
NMR absolute configuration studies
Sterically differentiated secondary thiol scaffold
ΔδRS and configurational assignment reliability
SAM building block for molecular electronics
Ortho-methyl and CH bridge for tunneling barrier modulation
Charge-transport comparison vs benzyl mercaptan
Ligand for transition-metal catalysis
Ortho-methyl steric hindrance near sulfur
Enantioselectivity and side-reaction screening
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